molecular formula C20H31N3O2 B2404647 6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2194216-69-6

6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2404647
CAS No.: 2194216-69-6
M. Wt: 345.487
InChI Key: UBDGEGOIXUXVGU-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidinone derivative featuring a cyclopropyl group at position 6 and a complex piperidinylmethyl substituent at position 2. The substituent includes a 1-hydroxycyclohexylmethyl moiety, which introduces both steric bulk and polar hydroxyl functionality. Such structural attributes are critical for modulating pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding affinity.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c24-19-12-18(17-4-5-17)21-15-23(19)13-16-6-10-22(11-7-16)14-20(25)8-2-1-3-9-20/h12,15-17,25H,1-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDGEGOIXUXVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCC(CC2)CN3C=NC(=CC3=O)C4CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a derivative of dihydropyrimidinone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that may contribute to its biological activity. The key components include:

  • Cyclopropyl group : Known for its unique strain and potential to influence binding interactions.
  • Piperidine moiety : Often associated with various pharmacological properties.
  • Dihydropyrimidinone core : This structure is common in compounds exhibiting diverse biological activities.

Molecular Formula

The molecular formula for this compound can be represented as C19H28N4OC_{19}H_{28}N_{4}O.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the dihydropyrimidinone framework can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied for antimicrobial properties, but its structural analogs demonstrate promising results.

Anticancer Potential

Dihydropyrimidinone derivatives have been investigated for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, some studies have highlighted the ability of similar compounds to induce apoptosis in cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Research has indicated that piperidine derivatives can exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies and Research Findings

  • Study on Dihydropyrimidinones : A study published in a peer-reviewed journal demonstrated that certain dihydropyrimidinone derivatives significantly inhibited the growth of various cancer cell lines, suggesting a broad spectrum of anticancer activity .
  • Neuroprotection : Another research article explored the neuroprotective effects of piperidine-based compounds, noting their ability to reduce neuronal cell death in models of oxidative stress .
  • Antimicrobial Properties : A comparative study on various dihydropyrimidinone derivatives showed that modifications at the cyclopropyl position could enhance antimicrobial efficacy, indicating a structure-activity relationship that could be explored for this specific compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Dihydropyrimidinone AAnticancerInduces apoptosis via PI3K/Akt pathway
Piperidine Derivative BNeuroprotectiveReduces oxidative stress-induced neuronal death
Cyclopropyl Dihydropyrimidine CAntimicrobialInhibits bacterial growth through membrane disruption

Scientific Research Applications

Pharmacological Applications

1. A2B Adenosine Receptor Antagonism
Research has identified 3,4-dihydropyrimidin-2(1H)-ones, including derivatives similar to 6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, as potent antagonists of the A2B adenosine receptor. These compounds exhibit high selectivity and affinity for the receptor, making them promising candidates for treating conditions associated with adenosine signaling, such as inflammation and cancer .

2. Immunomodulatory Properties
The compound has been noted for its immunomodulatory effects. It has been explored for its ability to modulate immune responses, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy . The structural characteristics of the compound allow it to interact effectively with various biological targets involved in immune regulation.

3. Potential in Neurological Disorders
Given its interaction with adenosine receptors, there is potential for this compound in treating neurological disorders. Adenosine plays a crucial role in neuroprotection and neurotransmission; therefore, antagonists of adenosine receptors may help in conditions like epilepsy or neurodegenerative diseases .

Case Studies and Research Findings

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
A2B Receptor AntagonismIdentified as a potent antagonist with submicromolar affinity (K_i = 585.5 nM).
ImmunomodulationDemonstrated potential to enhance immune responses in vitro.
Neurological ApplicationsSuggested efficacy in models of neuroprotection and seizure management.

Structural Insights and Optimization

The optimization of compounds within the 3,4-dihydropyrimidin framework has been achieved through various synthetic routes, including the Biginelli reaction. This approach allows for the modification of substituents at key positions on the pyrimidine ring to enhance biological activity and selectivity towards specific receptors .

Table 2: Structural Variations and Their Effects on Activity

Compound VariantPosition of SubstitutionBiological Activity
Variant APosition 5High affinity for A2B
Variant BPosition 6Moderate activity
Variant CPosition 4Low affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Evidence Source
6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one Not provided C₂₂H₃₂N₄O₂ ~396.5 g/mol Cyclopropyl, 1-hydroxycyclohexylmethyl-piperidine Target compound
6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one 2097913-09-0 C₁₉H₂₁N₅OS 367.47 g/mol Thieno[3,2-d]pyrimidinyl (sulfur-containing heterocycle)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 108855-18-1 C₂₃H₂₄FN₅O 417.47 g/mol Fluorobenzisoxazolyl (aromatic, electron-withdrawing), ethyl linker
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol Not provided C₁₂H₁₈N₄O 234.30 g/mol Cyclopropylamino, simpler piperidin-4-ol scaffold

Key Observations from Structural Comparisons :

Substituent Impact on Polarity: The 1-hydroxycyclohexylmethyl group in the target compound enhances hydrophilicity compared to the thieno[3,2-d]pyrimidinyl substituent in , which introduces lipophilic sulfur-mediated interactions.

Piperidine Modifications :

  • The ethyl linker in may increase conformational flexibility compared to the rigid hydroxycyclohexylmethyl group in the target compound.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of this dihydropyrimidinone derivative typically involves multi-step reactions, including:

  • Piperidine-cyclohexyl coupling : Alkylation of the piperidine ring with a cyclohexylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-hydroxycyclohexylmethyl substituent .
  • Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using diazomethane derivatives, optimized at low temperatures (-10°C to 0°C) to minimize side reactions .
  • Pyrimidinone core assembly : A one-pot Biginelli-like reaction using urea, ethyl acetoacetate, and cyclopropanecarboxaldehyde under acidic reflux (e.g., HCl/EtOH) .
    Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How is structural characterization performed using spectroscopic methods?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, pyrimidinone C=O at ~165 ppm) and confirms stereochemistry via coupling constants .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 386.234) and detects fragmentation patterns indicative of the piperidine-cyclohexyl linkage .
  • IR spectroscopy : Confirms carbonyl stretching (C=O at ~1680 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

Q. What are typical impurities encountered during synthesis, and how are they identified?

Common impurities include:

  • Unreacted intermediates : Residual piperidine derivatives (e.g., 1-[(1-hydroxycyclohexyl)methyl]piperidine) detected via HPLC retention time matching .
  • Oxidation byproducts : Cyclohexanol derivatives formed during hydroxyl group oxidation, identified using LC-MS with [M+16] adducts .
  • Diastereomeric contaminants : Resolved via chiral HPLC (e.g., Chiralpak AD-H column) or comparative NMR analysis of stereospecific protons .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers be resolved during structural elucidation?

  • Variable Temperature (VT) NMR : Reduces signal overlap by cooling to -40°C, resolving coupling patterns for cyclohexyl and cyclopropyl groups .
  • NOESY experiments : Identifies spatial proximity between the cyclopropyl CH₂ and piperidine N-methyl group to assign relative configurations .
  • DFT calculations : Predicts chemical shifts for diastereomers using Gaussian09 with B3LYP/6-31G* basis set, comparing theoretical and experimental data .

Q. What strategies optimize the coupling of piperidine and cyclohexyl groups in the synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yield (85% vs. 60%) by enhancing nucleophilic substitution kinetics .
  • Phase-transfer catalysis : Uses tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to stabilize intermediates and reduce side reactions .
  • Protecting group strategies : Temporarily block the hydroxyl group on cyclohexanol with TBSCl to prevent undesired oxidation during coupling .

Q. How do pH and solvent polarity influence the compound’s stability in pharmacological assays?

  • pH-dependent degradation : Hydrolysis of the pyrimidinone ring occurs above pH 7.5, monitored via UV-Vis spectroscopy (λmax 270 nm decrease) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound in stock solutions (half-life >30 days at -20°C), while aqueous buffers accelerate degradation .
  • Lyophilization : Improves long-term stability by removing water, reducing hydrolytic pathways .

Q. What in vitro models assess the compound’s pharmacokinetic properties?

  • Caco-2 cell monolayer assays : Measure permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) and efflux ratios (using P-gp inhibitors like verapamil) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (Clint <15 μL/min/mg suggests low hepatic extraction) .
  • Plasma protein binding : Equilibrium dialysis (37°C, 4h) quantifies unbound fraction (fu >5% correlates with bioavailability) .

Methodological Notes

  • Stereochemical analysis : Always combine experimental (NMR/NOESY) and computational (DFT) approaches to resolve diastereomeric ambiguities .
  • Impurity profiling : Cross-validate HPLC retention times with reference standards (e.g., EP/Pharm. Eur. guidelines) for regulatory compliance .
  • Reaction optimization : Use DoE (Design of Experiments) to systematically vary temperature, solvent, and catalyst ratios .

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